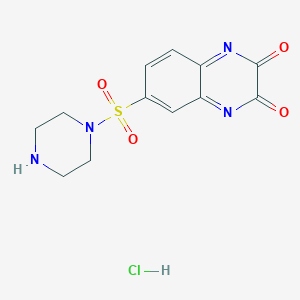

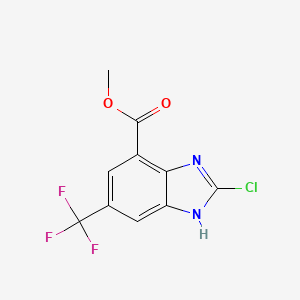

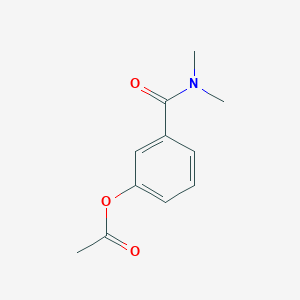

![molecular formula C9H18N2 B12284908 2,9-Diazaspiro[5.5]undecane](/img/structure/B12284908.png)

2,9-Diazaspiro[5.5]undecane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,9-ジアザスピロ[5.5]ウンデカンは、2つの窒素原子がスピロ[5.5]ウンデカン骨格に組み込まれたユニークな構造を特徴とするスピロ環状化合物です。

合成方法

合成経路と反応条件

2,9-ジアザスピロ[5.5]ウンデカンの合成は、通常、適切な前駆体を制御された条件下で反応させることにより行われます。一般的な方法の1つは、ピペリジン誘導体を適切な試薬と反応させてスピロ環状構造を形成することです。 例えば、1,4-ジケトンを塩基の存在下でピペリジンと反応させると、2,9-ジアザスピロ[5.5]ウンデカンが得られます .

工業的生産方法

2,9-ジアザスピロ[5.5]ウンデカンの具体的な工業的生産方法は広く文書化されていませんが、この化合物は、最適化された反応条件と連続フロー技術を使用して、より大きな規模で合成することができます。 これらの方法は、より高い収率と純度を保証し、さまざまな用途に適した化合物となっています .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Diazaspiro[5.5]undecane typically involves the reaction of suitable precursors under controlled conditions. One common method includes the reaction of piperidine derivatives with appropriate reagents to form the spirocyclic structure. For instance, the reaction of 1,4-diketones with piperidine in the presence of a base can yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using optimized reaction conditions and continuous flow techniques. These methods ensure higher yields and purity, making the compound suitable for various applications .

化学反応の分析

反応の種類

2,9-ジアザスピロ[5.5]ウンデカンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換: ハロアルカン、酸塩化物.

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はN-オキシドの生成につながる可能性があり、一方還元はアミンの生成につながる可能性があります。 置換反応は、スピロ環状構造にさまざまな官能基を導入することができます .

科学研究への応用

2,9-ジアザスピロ[5

化学: この化合物は、より複雑な分子や材料の合成のためのビルディングブロックとして役立ちます。

生物学: 特に酵素阻害や受容体結合の文脈において、生物学的研究で有望であることが示されています。

科学的研究の応用

2,9-Diazaspiro[5

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

Biology: It has shown promise in biological studies, particularly in the context of enzyme inhibition and receptor binding.

Industry: The compound is used in the development of advanced materials with unique properties.

作用機序

2,9-ジアザスピロ[5.5]ウンデカンの作用機序は、特定の分子標的や経路との相互作用を伴います。例えば、この化合物は、小胞体ストレス応答を誘発し、癌細胞のアポトーシスにつながることが示されています。 これは、細胞内カルシウム貯蔵量の枯渇と、GRP78などの分子シャペロンの活性化によって達成されます .

類似の化合物との比較

類似の化合物

1,9-ジアザスピロ[5.5]ウンデカン: 構造的特徴は類似していますが、生物学的活性は異なる別のスピロ環状化合物です。

3,9-ジアザスピロ[5.5]ウンデカン: γ-アミノ酪酸A型受容体アンタゴニストとしての活性で知られています.

独自性

2,9-ジアザスピロ[5.5]ウンデカンは、その特定のスピロ環状構造と2位と9位に窒素原子が存在することによって独自です。 この構成は、さまざまな用途に貴重な化合物とする、独特の化学的および生物学的特性を付与します .

類似化合物との比較

Similar Compounds

1,9-Diazaspiro[5.5]undecane: Another spirocyclic compound with similar structural features but different biological activities.

3,9-Diazaspiro[5.5]undecane: Known for its activity as a γ-aminobutyric acid type A receptor antagonist.

Uniqueness

2,9-Diazaspiro[5.5]undecane is unique due to its specific spirocyclic structure and the presence of nitrogen atoms at the 2 and 9 positions. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .

特性

IUPAC Name |

2,9-diazaspiro[5.5]undecane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-9(8-11-5-1)3-6-10-7-4-9/h10-11H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNXEGUBGHXRRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNCC2)CNC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

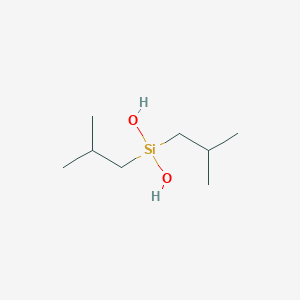

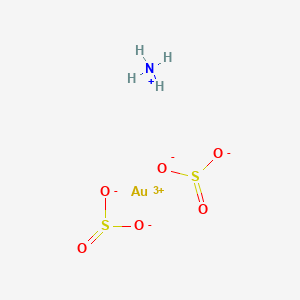

![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12284838.png)

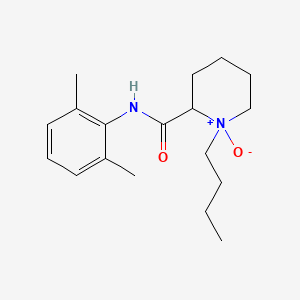

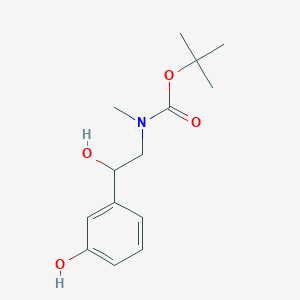

![2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B12284845.png)

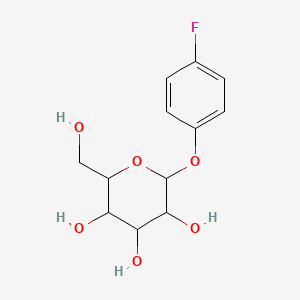

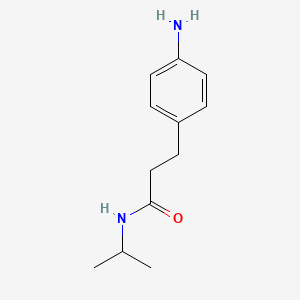

![2-Aminoethanol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12284859.png)

![6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoic acid](/img/structure/B12284877.png)